REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH2:10][OH:11])[CH:5]=[CH:4][N:3]=1.[CH3:12][S:13](OCCC1C=CN=C(F)C=1)(=[O:15])=[O:14]>>[CH3:12][S:13]([O:11][CH2:10][CH2:9][CH2:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([F:1])[CH:7]=1)(=[O:15])=[O:14]
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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FC1=NC=CC(=C1)CCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCC1=CC(=NC=C1)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
This compound was prepared
|
Type
|
CUSTOM
|
Details
|
Reaction time at 0° C.
|
Type
|
CUSTOM
|
Details
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30 min
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Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
the purification
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Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCCC1=CC(=NC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 20.7 mmol | |
AMOUNT: MASS | 4.82 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |